2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid
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Overview
Description
“2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid” is a chemical compound with the molecular formula C15H20O3 and a molecular weight of 248.32 . It is a complex organic molecule that may have potential applications in various fields of chemistry .
Chemical Reactions Analysis
The chemical reactivity of “this compound” would depend on its molecular structure. Without specific information on its structure, it’s challenging to predict its reactivity .Scientific Research Applications
Molecular Recognition and Hydrogen Bonding
Research has demonstrated that certain derivatives of 2,2-dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid can form intermolecular hydrogen bonds. This is exemplified by 2,2-dimethylbutynoic acid with a pyridone terminus, which forms a dimer through hydrogen bonding between the amide and carboxylic acid groups. This property is significant for molecular recognition applications (Wash et al., 1997).
Chemical Reactions and Derivatives
Another study explored the reaction of diphenylmethane and diphenylethane with maleic anhydride, leading to the production of compounds including diphenyl-methane-4, 4′-di-γ-oxobutyric acid. This research provides insights into the synthesis of various derivatives of similar compounds (Koga, 1956).
Catalytic Applications
The use of 2,2-dimethylphenol derivatives in catalytic applications is highlighted in a study where aromatic amine ligands and copper(I) chloride were used to polymerize 2,6-dimethylphenol. This demonstrates the potential of such compounds in polymerization processes, with implications for materials science and engineering (Kim et al., 2018).
Synthesis and Structural Analysis
The synthesis and X-ray crystal structure of derivatives, such as 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester, offer valuable information on the structural properties of these compounds. This knowledge is crucial for understanding their behavior in various chemical and biological contexts (Palmer & Andersen, 1996).
Biological Activity
A study on prenylphenols and 2,2-dimethylbenzopyrans, synthesized via alkylation of resorcinol and pyrocatechol, assessed their biological activities such as antiradical and antioxidant activity. This research contributes to the understanding of the biological implications of these compounds (Chukicheva et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-10(2)11-5-7-12(8-6-11)13(16)9-15(3,4)14(17)18/h5-8,10H,9H2,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSMFEYLKHCLCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199879 |
Source
|
Record name | α,α-Dimethyl-4-(1-methylethyl)-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101199879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951893-22-4 |
Source
|
Record name | α,α-Dimethyl-4-(1-methylethyl)-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Dimethyl-4-(1-methylethyl)-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101199879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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